molecular formula C7H14Cl2N2 B12524899 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride CAS No. 821798-38-3

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride

Cat. No.: B12524899
CAS No.: 821798-38-3
M. Wt: 197.10 g/mol
InChI Key: KRJFMDHTOMFXSK-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is a heterocyclic compound that features a pyrazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the reaction of 5-chloro-1,2,3,4-tetramethyl-1H-pyrazole with a suitable chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetramethyl-1H-pyrazole: A similar compound without the chlorine substituent.

    5-Bromo-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride: A brominated analogue.

    5-Iodo-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride: An iodinated analogue.

Uniqueness

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where the chlorine substituent plays a crucial role.

Properties

CAS No.

821798-38-3

Molecular Formula

C7H14Cl2N2

Molecular Weight

197.10 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetramethyl-1,3-dihydropyrazol-1-ium;chloride

InChI

InChI=1S/C7H13ClN2.ClH/c1-5-6(2)9(3)10(4)7(5)8;/h6H,1-4H3;1H

InChI Key

KRJFMDHTOMFXSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C([NH+](N1C)C)Cl)C.[Cl-]

Origin of Product

United States

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